

A Technical Guide for Researchers: Sourcing and Application of Lanthanum-138 Oxide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Lanthanum-138*

Cat. No.: *B101452*

[Get Quote](#)

This in-depth guide is intended for researchers, scientists, and professionals in drug development who are interested in utilizing **Lanthanum-138** oxide ($^{138}\text{La}_2\text{O}_3$) in their work. This document provides a comprehensive overview of suppliers, key physicochemical data, and detailed experimental protocols.

Sourcing Lanthanum-138 Oxide

For research purposes, acquiring high-purity and isotopically enriched **Lanthanum-138** oxide is crucial. Several specialized chemical suppliers cater to the scientific community.

Key Suppliers:

- American Elements®: A leading supplier specializing in high-purity materials, including stable isotopes. They offer **Lanthanum-138** Oxide with various enrichment levels and can produce to numerous standard grades such as Mil Spec, ACS, Reagent, and Pharmaceutical Grade. [1] They provide the compound for biological and biomedical labeling, as well as for use as target materials in other applications.[1]
- Fisher Scientific: A major distributor of laboratory chemicals and equipment. They list Lanthanum Oxide in reagent grade, which may be suitable for general research.[2]
- The Lab Depot: This supplier offers Lanthanum Oxide powder for general industrial or research purposes.[3]

- Nanochemazone: Provides Lanthanum Oxide powder in various sizes for both research and industrial applications, emphasizing that their materials are for research and development purposes only.[4]
- Chem-Impex: Offers high-purity Lanthanum oxide powder (300~500 nm) suitable for advanced applications in electronics, ceramics, and optical coatings.[5]

When purchasing, it is imperative to specify the required isotopic enrichment for ^{138}La , as standard lanthanum oxide consists of the more abundant ^{139}La isotope.

Physicochemical Properties of Lanthanum Oxide

The following table summarizes the key quantitative data for Lanthanum Oxide (La_2O_3). Note that some properties may vary slightly depending on the specific isotopic enrichment and particle size.

Property	Value	Source
Chemical Formula	$^{138}\text{La}_2\text{O}_3$	[1]
Molecular Weight	325.81 g/mol	[5][6]
Appearance	White to yellow powder/nanopowder	[5][7]
Theoretical Density	6.51 g/cm ³	[6]
Melting Point	2,315°C (4,199°F)	[6]
Boiling Point	4,200°C (7,592°F)	[6]
Purity	≥99.9% (Metals Basis)	[5][6]
Solubility in H ₂ O	Insoluble	[6]
Crystal System	Hexagonal	[6]
CAS Number	1312-81-8	[5][6]

Safety and Handling

Lanthanum oxide requires careful handling in a laboratory setting. It is crucial to consult the Safety Data Sheet (SDS) provided by the supplier before use.

General Safety Precautions:

- Handling: Handle in a well-ventilated area or in an enclosed, controlled process to avoid creating dust.[7][8] Use non-sparking tools.[7][9]
- Personal Protective Equipment (PPE): Wear appropriate protective equipment, including NIOSH/MSHA approved respirators, impermeable gloves, safety glasses with side-shields, and protective work clothing.[9][10][11]
- Storage: Store in a cool, dry place in a tightly sealed container under an inert gas like argon. [9][10] It is sensitive to air and moisture.[9]
- In case of Exposure:
 - Inhalation: Move to fresh air. Seek medical attention if breathing is difficult.[10]
 - Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[8]
 - Eye Contact: Rinse eyes with lukewarm water for at least 15 minutes.[10]
 - Ingestion: Rinse the mouth with water and do not induce vomiting. Seek immediate medical attention.[7][8]
- Incompatible Materials: Strong oxidizing agents, strong acids, and moisture.[8]

Experimental Protocols

The following protocols are derived from published research and provide detailed methodologies for the synthesis and application of lanthanum oxide.

Protocol 1: Green Synthesis of Lanthanum Oxide Nanoparticles (La_2O_3 -NPs)

This protocol describes an eco-friendly method for synthesizing La_2O_3 nanoparticles using a plant extract, as adapted from studies on *Citrus aurantium*.[\[12\]](#)

Materials:

- Lanthanum nitrate hexahydrate $[\text{La}(\text{NO}_3)_3 \cdot 6\text{H}_2\text{O}]$
- Fresh leaves of *Citrus aurantium* (or similar plant)
- Deionized water
- Whatman No. 1 filter paper

Equipment:

- Grinder
- Shaking incubator
- Magnetic stirrer with hotplate
- Centrifuge
- Furnace

Methodology:

- Plant Extract Preparation: a. Wash 50g of fresh leaves thoroughly with deionized water. b. Grind the leaves into a fine powder. c. Add the powder to 400 mL of deionized water and let it sit for 3.5 hours at room temperature. d. Place the mixture in a shaking incubator for 2 hours at 50°C and 60 rpm. e. Filter the extract using Whatman No. 1 filter paper and store the filtrate.[\[12\]](#)
- Nanoparticle Synthesis: a. Dissolve 4.3 g of lanthanum nitrate hexahydrate in 100 mL of the prepared plant extract. b. Stir the solution vigorously on a magnetic hotplate at 50°C and 1,500 rpm for 2 hours. During this step, La^{3+} ions hydrolyze to form $\text{La}(\text{OH})_3$.[\[12\]](#) c. The solution will gradually turn into a paste.

- Calcination: a. Collect the resulting paste and place it in a crucible. b. Heat the crucible in a furnace at a high temperature (e.g., 500°C) for several hours. This dehydration step converts La(OH)_3 to La_2O_3 nanoparticles.[13] c. Allow the furnace to cool down to room temperature before collecting the synthesized La_2O_3 -NPs.
- Characterization: a. The synthesized nanoparticles can be characterized using techniques such as UV-Visible Spectroscopy (absorption peak around 342 nm), SEM, TEM (to determine size and morphology), and FTIR.[12]

Protocol 2: Hydrometallurgical Recovery and Synthesis of Lanthanum Oxide

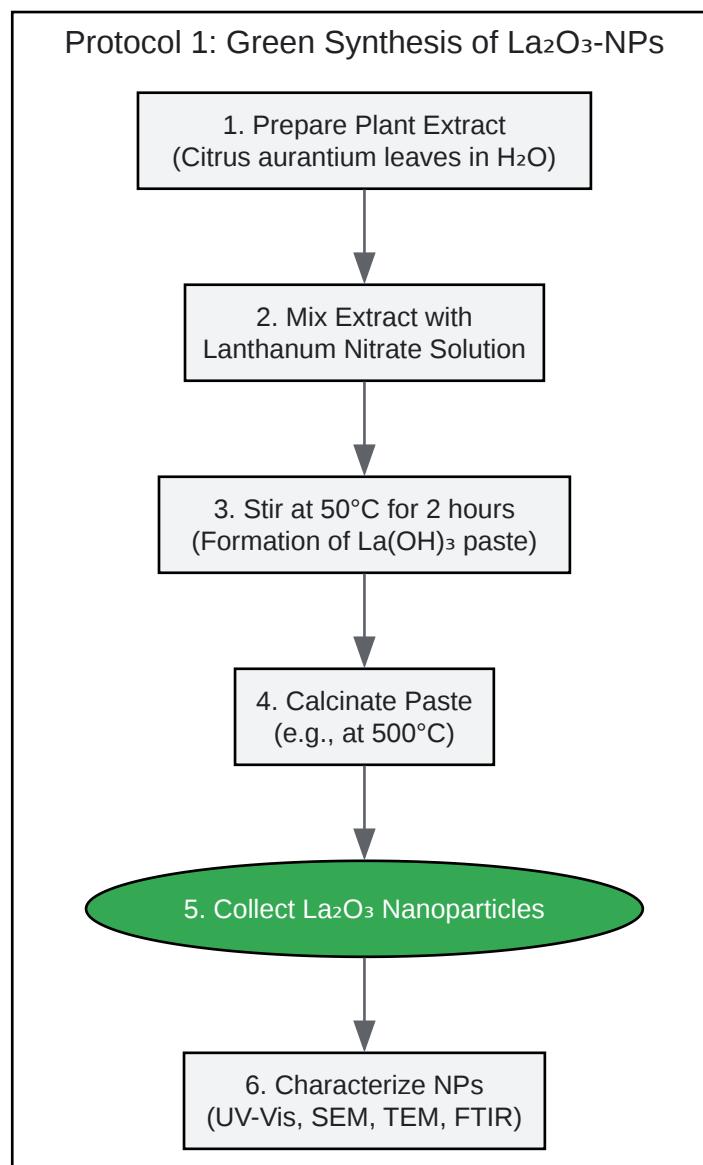
This protocol outlines a method to recover lanthanum and synthesize lanthanum oxide from industrial waste, such as spent fluid catalytic cracking (FCC) catalysts. This process involves leaching, solvent extraction, and calcination.[14]

Materials:

- Spent FCC catalyst powder
- Nitric acid (HNO_3) solution (1.5 M)
- Cyanex 923 (or similar organophosphorus extractant)
- Oxalic acid ($\text{H}_2\text{C}_2\text{O}_4$)
- Deionized water

Equipment:

- Leaching reactor
- Filtration system
- Separatory funnels for liquid-liquid extraction
- Centrifuge


- Furnace

Methodology:

- Leaching: a. Mix the spent FCC catalyst powder with a 1.5 M nitric acid solution in a reactor. b. Stir the mixture at a controlled temperature for a set duration to dissolve the lanthanum into the acidic solution. c. Filter the slurry to separate the pregnant leach solution (containing dissolved lanthanum) from the solid residue.[14]
- Solvent Extraction: a. Transfer the pregnant leach solution to a separatory funnel. b. Add an organic phase containing the extractant (e.g., Cyanex 923) to the funnel. c. Shake the funnel vigorously to allow the lanthanum ions to transfer from the aqueous phase to the organic phase. d. Allow the phases to separate and drain the raffinate (aqueous phase).
- Stripping and Precipitation: a. To the lanthanum-loaded organic phase, add an aqueous solution of oxalic acid. b. Shake the mixture to strip the lanthanum from the organic phase, precipitating it as lanthanum oxalate.[14] c. Separate the lanthanum oxalate precipitate by centrifugation.
- Calcination: a. Wash the lanthanum oxalate precipitate with deionized water and dry it. b. Calcinate the dried precipitate in a furnace at 1200°C for 2 hours to thermally decompose the oxalate and form pure lanthanum oxide (La_2O_3).[14]

Mandatory Visualizations

The following diagrams illustrate the experimental workflows described in the protocols above.

[Click to download full resolution via product page](#)

Caption: Workflow for the green synthesis of Lanthanum Oxide Nanoparticles.

Protocol 2: Hydrometallurgical Synthesis of La_2O_3 [Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. americanelements.com [americanelements.com]
- 2. Lanthanum Oxide, Reagent Grade, LabChem 100 g | Buy Online | LabChem, Inc. | Fisher Scientific fishersci.com
- 3. labdepotinc.com [labdepotinc.com]
- 4. nanochemazone.com [nanochemazone.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Lanthanum Oxide | CAS 1312-81-8 | Lorad Chemical Corporation loradchemical.com
- 7. chemicalbook.com [chemicalbook.com]
- 8. Lanthanum Oxide - ESPI Metals espimetals.com
- 9. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 10. ameslab.gov [ameslab.gov]
- 11. acsmaterial.com [acsmaterial.com]
- 12. Synthesis and characterization of Lanthanum Oxide nanoparticles using Citrus aurantium and their effects on Citrus limon Germination and Callogenesis - PMC pmc.ncbi.nlm.nih.gov
- 13. mdpi.com [mdpi.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- To cite this document: BenchChem. [A Technical Guide for Researchers: Sourcing and Application of Lanthanum-138 Oxide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b101452#where-to-buy-lanthanum-138-oxide-for-research>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com